molecular formula C15H8BrClN2S B287866 6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole

6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole

Cat. No. B287866
M. Wt: 363.7 g/mol
InChI Key: FUYCVUQXMJMIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In microbial infection research, it has been reported to have antimicrobial activity against various bacteria and fungi.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, it has been shown to inhibit the activity of cyclin-dependent kinases and induce the expression of tumor suppressor genes. In inflammation research, it has been found to inhibit the activation of nuclear factor-kappa B and reduce the production of reactive oxygen species. In microbial infection research, it has been reported to disrupt the cell membrane and inhibit the synthesis of nucleic acids.
Biochemical and Physiological Effects
6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole has been shown to have various biochemical and physiological effects in scientific research. In cancer research, it has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, it has been reported to reduce the production of pro-inflammatory cytokines and oxidative stress. In microbial infection research, it has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is its low yield in the synthesis method, which may limit its availability for research purposes.

Future Directions

For this compound include further studies on its mechanism of action, optimization of the synthesis method, and clinical trials for its potential therapeutic applications.

Synthesis Methods

The synthesis of 6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole involves the reaction of 2-aminobenzimidazole with 2-bromo-4-chlorophenacyl bromide, followed by the cyclization of the resulting intermediate with sulfur and sodium hydroxide. The yield of this synthesis method is reported to be around 60%.

properties

Product Name

6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole

Molecular Formula

C15H8BrClN2S

Molecular Weight

363.7 g/mol

IUPAC Name

7-bromo-5-chloro-1-phenyl-[1,3]thiazolo[3,2-a]benzimidazole

InChI

InChI=1S/C15H8BrClN2S/c16-10-6-11(17)14-12(7-10)19-13(8-20-15(19)18-14)9-4-2-1-3-5-9/h1-8H

InChI Key

FUYCVUQXMJMIDB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=NC4=C(C=C(C=C4N23)Br)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC4=C(N23)C=C(C=C4Cl)Br

Origin of Product

United States

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